N-(5-アリル-3,3-ジメチル-4-オキソ-2,3,4,5-テトラヒドロベンゾ[b][1,4]オキサゼピン-7-イル)-3,4-ジメチルベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C23H26N2O3 and its molecular weight is 378.472. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 例:
抗マイコバクテリア活性
癌および微生物治療におけるインドール誘導体
4-チアゾリジノン誘導体の生物学的可能性
アリルおよびプロペニル置換化合物
生物活性
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide is a synthetic compound of interest due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that have been explored for various pharmacological properties, including anticonvulsant and anticancer activities.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following features:
- Molecular Formula : C20H22N2O3
- Molecular Weight : 342.4 g/mol
- IUPAC Name : N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide
This compound features a complex arrangement of functional groups that contribute to its biological activity.
Anticonvulsant Activity
Recent studies have indicated that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide exhibit significant anticonvulsant properties. For instance:
- Mechanism of Action : The mechanism involves modulation of the GABAergic system and sodium channel blockade. These pathways are crucial in the management of seizures.
- Case Studies : In animal models (e.g., PTZ-induced seizures), compounds in this class have shown effective seizure protection with median effective doses (ED50) comparable to established anticonvulsants like phenytoin and carbamazepine .
Anticancer Activity
The compound has also been evaluated for anticancer properties:
- In Vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example:
- Mechanism : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through interference with the cell cycle.
Other Biological Activities
In addition to anticonvulsant and anticancer effects, there are indications of other biological activities:
- Antioxidant Properties : Some derivatives have shown promise in scavenging free radicals and reducing oxidative stress in cellular models.
- Antibacterial Activity : Preliminary studies suggest that certain analogs possess antibacterial effects against Gram-positive bacteria .
Data Table: Summary of Biological Activities
Activity Type | Model/Methodology | Results/Findings |
---|---|---|
Anticonvulsant | PTZ-induced seizures in mice | ED50 comparable to phenytoin (15 mg/kg) |
Anticancer | MTT assay on cancer cell lines | IC50 values ranged from 10 to 30 µM |
Antioxidant | DPPH radical scavenging assay | Significant reduction in DPPH absorbance |
Antibacterial | Agar diffusion method | Inhibition zones against Staphylococcus aureus |
Case Studies
- Study on Anticonvulsant Effects : A series of experiments demonstrated that modifications on the oxazepin core enhanced the anticonvulsant activity while maintaining a favorable safety profile.
- Evaluation of Anticancer Properties : In vitro testing revealed that certain derivatives led to significant apoptosis in cancer cells via caspase activation pathways.
特性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-6-11-25-19-13-18(9-10-20(19)28-14-23(4,5)22(25)27)24-21(26)17-8-7-15(2)16(3)12-17/h6-10,12-13H,1,11,14H2,2-5H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSSBNJFVLSOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。